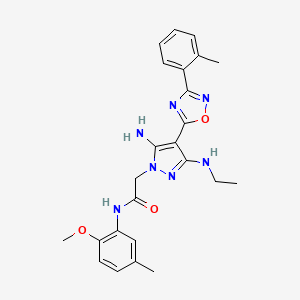

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O3/c1-5-26-23-20(24-28-22(30-34-24)16-9-7-6-8-15(16)3)21(25)31(29-23)13-19(32)27-17-12-14(2)10-11-18(17)33-4/h6-12H,5,13,25H2,1-4H3,(H,26,29)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGWWLRLJODVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=C(C=CC(=C4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide , often referred to by its IUPAC name, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C23H27N7O2

- Molecular Weight : 465.5 g/mol

- CAS Number : 1170066-02-0

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as an antitumor agent , antioxidant , and immunomodulator .

Antitumor Activity

Research indicates that compounds with similar structural motifs have shown significant antitumor activity. For instance, studies have demonstrated that derivatives containing the oxadiazole and pyrazole moieties exhibit cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| A549 (Lung Cancer) | 15.0 |

These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation.

Antioxidant Properties

The antioxidant capability of 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide has been evaluated through various assays. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential in preventing oxidative stress-related diseases.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Tumor Growth : It is hypothesized that the compound may induce apoptosis in cancer cells through mitochondrial pathways or by activating caspase cascades.

- Free Radical Scavenging : The presence of electron-donating groups in its structure is believed to facilitate the neutralization of reactive oxygen species (ROS).

- Immunomodulatory Effects : Preliminary studies suggest that the compound may enhance immune responses by modulating cytokine production and promoting T-cell activation.

Case Studies

Several case studies have highlighted the efficacy of the compound in preclinical models:

-

Study on Mice with Tumor Xenografts :

- Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

- Histological analysis revealed increased apoptosis markers in treated tumors.

-

In Vitro Immune Cell Activation :

- The compound was tested on mouse splenocytes, showing enhanced proliferation and increased production of pro-inflammatory cytokines upon stimulation with specific antigens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include compounds with variations in the oxadiazole, pyrazole, and acetamide substituents (Table 1). These modifications impact pharmacological properties such as potency, selectivity, and pharmacokinetics.

Key Findings

Oxadiazole Substituent Effects

- The target compound’s o-tolyl group on the oxadiazole increases steric bulk compared to the 4-methoxyphenyl group in analogues from and . This may enhance target selectivity but reduce solubility .

- In FLAP inhibitors (e.g., BI 665915), cyclopropyl-ethyl substituents on oxadiazole improve metabolic stability and binding potency, suggesting that hydrophobic groups are favorable for FLAP interactions .

Pyrazole Substituent Variations The ethylamino group on the target compound’s pyrazole contrasts with methylsulfanyl groups in analogues.

Acetamide Modifications The 2-methoxy-5-methylphenyl group in the target compound offers moderate lipophilicity compared to chlorinated benzyl groups in analogues, which may balance membrane permeability and aqueous solubility .

Synthesis and Physicochemical Properties

- The synthesis of oxadiazole derivatives () typically involves cycloaddition reactions, similar to methods used for the target compound. Yields and purity depend on substituent compatibility with reaction conditions (e.g., TMSCl in DMF/MeCN) .

- Compared to triazole-containing acetamides (), oxadiazole-based compounds like the target molecule often exhibit higher chemical stability but require more complex synthetic routes .

Contradictions and Limitations

- Therapeutic Context : While highlights oxadiazole FLAP inhibitors for anti-inflammatory applications, focuses on anti-exudative triazole/acetamide hybrids. Direct comparison is challenging due to differing therapeutic targets .

- Data Gaps : Biological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.